3-(2-Methylpent-3-en-2-yl)oxolan-2-one
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Overview
Description
3-(2-Methylpent-3-en-2-yl)oxolan-2-one is a chemical compound with a unique structure that combines an oxolanone ring with a methylpentene side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpent-3-en-2-yl)oxolan-2-one can be achieved through several methods. One common approach involves the acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone . This reaction typically requires an acidic environment and elevated temperatures to facilitate the removal of water and formation of the oxolanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpent-3-en-2-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(2-Methylpent-3-en-2-yl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylpent-3-en-2-yl)oxolan-2-one involves its interaction with various molecular targets. The oxolanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-penten-2-one: An unsaturated aliphatic ketone with similar reactivity.
Oxolan-2-one: A simpler oxolanone compound without the methylpentene side chain.
Uniqueness
3-(2-Methylpent-3-en-2-yl)oxolan-2-one is unique due to its combination of an oxolanone ring and a methylpentene side chain
Properties
CAS No. |
53143-89-8 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-(2-methylpent-3-en-2-yl)oxolan-2-one |
InChI |
InChI=1S/C10H16O2/c1-4-6-10(2,3)8-5-7-12-9(8)11/h4,6,8H,5,7H2,1-3H3 |
InChI Key |
GZCKHYPTHFJMTI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)(C)C1CCOC1=O |
Origin of Product |
United States |
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